![molecular formula C13H13BrN2O B7514059 N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPHC, and it has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of BPHC is not yet fully understood. However, studies have shown that BPHC inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This, in turn, reduces the inflammation in the affected tissues.
Biochemical and Physiological Effects:
BPHC has been shown to have various biochemical and physiological effects. Studies have shown that BPHC can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in the affected tissues. Additionally, BPHC can also inhibit the expression of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the significant advantages of BPHC is its potent anti-inflammatory properties, which make it an attractive candidate for the treatment of various inflammatory diseases. Additionally, BPHC is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
However, one of the limitations of BPHC is its low solubility in water, which can make it challenging to administer in vivo. Additionally, BPHC can also have off-target effects, which can limit its use in certain experimental settings.
未来方向
Despite the extensive research on BPHC, there is still much to be learned about its mechanism of action and potential applications. Some of the future directions for research on BPHC include:
1. Investigating the effects of BPHC on other signaling pathways involved in the inflammatory response.
2. Studying the pharmacokinetics and pharmacodynamics of BPHC in vivo to determine its efficacy and safety.
3. Exploring the potential applications of BPHC in other fields such as agriculture and material science.
4. Developing novel derivatives of BPHC with improved solubility and selectivity for specific targets.
Conclusion:
In conclusion, BPHC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BPHC involves a complex process, and its mechanism of action is not yet fully understood. However, studies have shown that BPHC has potent anti-inflammatory properties and can be used to treat various inflammatory diseases. Future research on BPHC can provide valuable insights into its potential applications and mechanism of action.
合成方法
The synthesis of BPHC involves a complex process that requires specific reagents and conditions. The most common method for synthesizing BPHC is through the reaction of 5-bromopyridin-2-amine with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
BPHC has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BPHC is in the field of medicinal chemistry. Researchers have found that BPHC has potent anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-3-4-12(15-7-10)16-13(17)11-6-8-1-2-9(11)5-8/h1-4,7-9,11H,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLNSZUMLWEQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
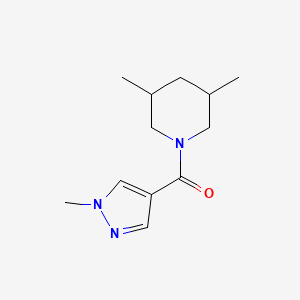
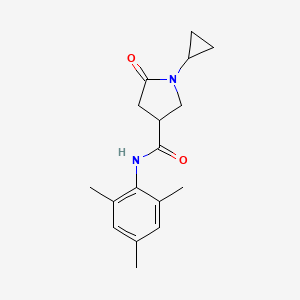
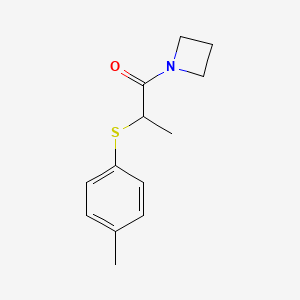
![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)
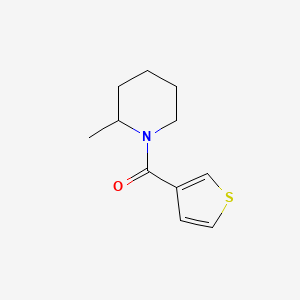
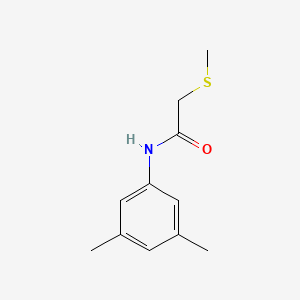
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)